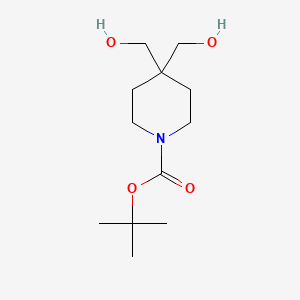

![molecular formula C8H12ClN3OS B2893704 N-(5-叔丁基-[1,3,4]噻二唑-2-基)-2-氯代乙酰胺 CAS No. 28242-68-4](/img/structure/B2893704.png)

N-(5-叔丁基-[1,3,4]噻二唑-2-基)-2-氯代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

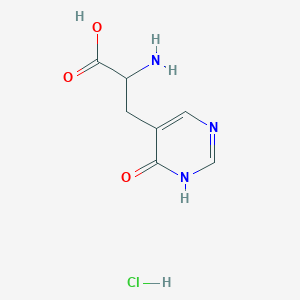

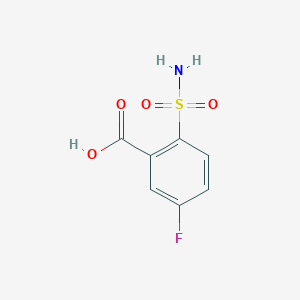

“N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), which is a thiadiazole derivative . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents .

Molecular Structure Analysis

The molecular structure of “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” is not explicitly provided in the retrieved sources .Chemical Reactions Analysis

The specific chemical reactions involving “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” are not explicitly provided in the retrieved sources .科学研究应用

合成和杀虫活性

含有 1,2,3-噻二唑的 N-叔丁基-N,N'-二酰肼(与所讨论的化学物质相关)已被合成并测试了其杀虫活性。这些化合物对小菜蛾和淡色库蚊具有良好的活性,表明具有开发对环境无害的害虫调节剂的潜力。该研究表明,1,2,3-噻二唑由于其杀虫特性,可能对新型杀虫剂的开发做出重大贡献 (Wang 等,2011)。

抗肿瘤应用

对 N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺(与所讨论的化合物在结构上相关的化合物)的研究揭示了对人宫颈癌和肺癌细胞系的有效抗增殖活性。这项研究突出了此类化合物在抗癌药物开发中的潜力,特别是诱导凋亡和导致癌细胞 G1 期阻滞 (吴志林等,2017)。

抗菌活性

新型 N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺衍生物的合成展示了一种方便且有效的方法,用于生产具有潜在抗菌特性的化合物。这项研究为进一步探索噻二唑衍生物作为抗菌剂开辟了途径,突出了此类化合物在对抗细菌和真菌病原体方面的多功能性 (P. Yu 等,2014)。

杀幼虫和抗菌筛选

另一项研究重点关注含有 1,3,4-噻二唑-2-基部分的三嗪酮衍生物,展示了它们的杀幼虫和抗菌潜力。针对某些细菌和真菌病原体的生长抑制以及它们的蚊子杀幼虫活性对这些新型衍生物的评估凸显了 1,3,4-噻二唑衍生物在公共卫生和农业中的多方面应用 (C. Kumara 等,2015)。

安全和危害

2-Amino-5-tert-butyl-1,3,4-thiadiazole has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

作用机制

Target of Action

The primary target of N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide, also known as Glybuzole , is the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin, a hormone that helps cells absorb glucose from the bloodstream.

Mode of Action

Glybuzole belongs to the class of drugs known as sulfonylureas . It interacts with its targets by binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, stopping the flow of these ions into the cell . As a result, the cell membrane becomes depolarized, leading to an influx of calcium ions . The increased intracellular calcium concentration triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin .

Biochemical Pathways

The increased secretion of insulin leads to a decrease in blood glucose levels . Insulin promotes the uptake of glucose into cells, particularly muscle and fat cells, and inhibits the production of glucose by the liver. This process is part of the complex biochemical pathway of glucose metabolism, which is crucial for maintaining energy balance in the body.

Result of Action

The primary result of Glybuzole’s action is the reduction of blood glucose levels . By stimulating the secretion of insulin, it helps cells absorb glucose from the bloodstream, thereby lowering blood glucose levels. This makes Glybuzole an effective treatment for type 2 diabetes .

属性

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-8(2,3)6-11-12-7(14-6)10-5(13)4-9/h4H2,1-3H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFUIOYVGOURCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)